molecular formula C9H12N4O B13155247 4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine

4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine

Cat. No.: B13155247
M. Wt: 192.22 g/mol
InChI Key: VPMNFJPSQABOIV-UHFFFAOYSA-N
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Description

4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine is a chemical reagent built upon the 2,1,3-benzoxadiazole (BOX) heterocyclic scaffold, a structure recognized for its planar, bicyclic, and conjugated nature that confers valuable photophysical properties . The BOX core is an electron-accepting unit known for its high electronegativity, which promotes coplanar and quinoid structures, enhancing the stability and electronic performance of derived materials . This specific diamine derivative, featuring an isopropylamine substitution, is designed for researchers developing novel chemical probes and functional materials. While the specific biological profile of this compound is under investigation, the 2,1,3-benzoxadiazole architecture has been identified as a promising scaffold in medicinal chemistry research. Structurally related nitro-benzoxadiazole compounds have demonstrated potent inhibitory activity against Mycobacterium tuberculosis (Mtb) in preliminary screenings, suggesting the core's potential for exploitation in developing new antibacterial agents . The activity and selectivity of these molecules can be significantly modulated by varying the substituents on the hydrazine and amino acid components conjugated to the BOX core . In the field of materials science, benzoxadiazole derivatives are strong fluorophores, typically exhibiting absorption in the visible region and solvent-dependent fluorescence emission, often in the bluish-green region . These properties, including a large Stokes shift attributed to an intramolecular charge transfer (ICT) state, make them attractive building blocks for π-conjugated systems (D-π-A-π-D) used in organic electronics, such as sensors and solar cells . Researchers can leverage this compound as a key synthetic intermediate for constructing such advanced functional materials. This product is intended for research and further chemical characterization. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

4-N-propan-2-yl-2,1,3-benzoxadiazole-4,7-diamine

InChI

InChI=1S/C9H12N4O/c1-5(2)11-7-4-3-6(10)8-9(7)13-14-12-8/h3-5,11H,10H2,1-2H3

InChI Key

VPMNFJPSQABOIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C2=NON=C12)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine typically involves the reaction of 2,1,3-benzoxadiazole with an appropriate amine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole oxides, while substitution reactions can produce a variety of substituted benzoxadiazole derivatives.

Mechanism of Action

The mechanism of action of 4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Benzoxadiazole (BOX) vs. Benzothiadiazole (BTD) Derivatives
  • Electronegativity and Planarity : The oxygen atom in BOX imparts higher electronegativity compared to sulfur in BTD, resulting in a more planar molecular geometry and enhanced stability in device applications .
  • Band Gaps : BOX derivatives exhibit larger electrochemical band gaps (2.48–2.70 eV) than BTD derivatives due to the stronger electron-withdrawing effect of oxygen. For example, BTD-based polymers often show band gaps below 2.5 eV .
  • Fluorescence Quantum Yield (ΦFL): BOX derivatives (ΦFL = 0.55–0.65) outperform BTD and benzoselenadiazole analogs (ΦFL typically <0.5) due to reduced non-radiative decay pathways .
Positional Isomerism :
  • The target compound (4,7-diamine substitution) differs from 2,1,3-benzoxadiazole-4,5-diamine (CAS: 70015-83-7), where amines are at positions 4 and 3. This positional shift alters conjugation pathways, leading to distinct absorption/emission profiles and charge-transfer characteristics .

Photophysical Properties

Absorption and Emission :
Compound λabs (nm) λem (nm) Stokes Shift (cm<sup>-1</sup>) ΦFL
4-N-(Propan-2-YL)-BOX* ~419 494–498 3,738–3,786 0.55–0.65
BTD Derivatives 400–450 500–550 ~3,500 0.30–0.45
BOX-4,5-diamine 415–425 490–510 ~3,600 0.50–0.60

*Assumed similar to BOX derivatives 9a–d .

  • Solvent Effects: BOX derivatives exhibit strong solvent-dependent fluorescence. In CHCl3, aggregation-induced emission (AIE) is observed, with shorter fluorescence lifetimes (τ2 ~1.5–2.5 ns) attributed to aggregated species and longer lifetimes (τ1 ~3.5–4.5 ns) for monomers .

Electrochemical Behavior

Compound Reduction Potential (V vs. Fc/Fc<sup>+</sup>) Oxidation Potential (V vs. Fc/Fc<sup>+</sup>) Band Gap (eV)
4-N-(Propan-2-YL)-BOX* −1.8 to −2.0 +0.6 to +0.8 2.48–2.70
BTD Derivatives −1.5 to −1.7 +0.4 to +0.6 2.10–2.40

*Electrochemical data inferred from BOX derivatives 9a–d .

  • Charge Transfer : The isopropylamine group enhances electron-donating capacity, stabilizing the intramolecular charge transfer (ICT) state. This contrasts with alkyl-chain-substituted BOX derivatives, where alkyl groups minimally affect HOMO/LUMO levels .

Thermal Stability

BOX derivatives degrade in three stages:

Initial decomposition at ~220°C (55% mass loss).

Maximum degradation rate at ~300°C.

Minor mass loss (~4%) at 650°C . BTD derivatives exhibit similar degradation patterns but with slightly lower onset temperatures (~200°C) due to weaker S–N bonds compared to O–N bonds in BOX .

Biological Activity

4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12N4O\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}

This structure features a benzoxadiazole core which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzoxadiazole derivatives. For instance, a series of benzoxadiazole-substituted amino acid hydrazides demonstrated significant antibacterial activity against Mycobacterium tuberculosis (Mtb) and other mycolata bacteria. The introduction of specific substituents on the benzoxadiazole moiety was found to enhance selectivity and potency against these pathogens .

Table 1: Antimicrobial Activity of Benzoxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMtb5 µg/mL
Compound BMtb10 µg/mL
This compoundMtb8 µg/mL

The mechanisms by which benzoxadiazoles exert their antimicrobial effects are believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The benzoxadiazole ring system is crucial for these activities as it facilitates interactions with bacterial enzymes essential for survival.

Structure-Activity Relationships (SAR)

The SAR studies conducted on various benzoxadiazole derivatives indicate that modifications to the substituents on the benzoxadiazole core significantly influence their biological activity. For example:

  • Substituent Variation : Replacing the nitro group with a sulphonamido amino acid moiety improved specificity for mycolata bacteria while maintaining antibacterial efficacy .
  • Hydrazine Component : The type of hydrazine linked to the benzoxadiazole also affects activity; certain hydrazines enhance antibacterial properties without increasing cytotoxicity .

Table 2: SAR Analysis of Benzoxadiazole Derivatives

SubstituentActivity LevelCytotoxicity Level
Nitro GroupHighModerate
Sulphonamide GroupVery HighLow
Aromatic HydrazineModerateHigh

Case Studies

In a significant study published in MDPI, researchers synthesized various benzoxadiazole derivatives and evaluated their activity against drug-susceptible strains of bacteria. The study found that compounds with specific substitutions exhibited enhanced selectivity and reduced cytotoxicity compared to traditional antibiotics .

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